4-methyl-N-phenylbenzenesulfonamide

Beschreibung

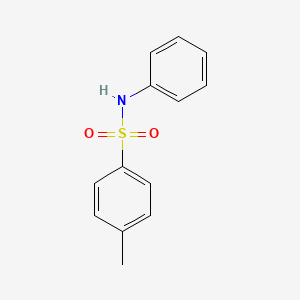

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-methyl-N-phenylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2S/c1-11-7-9-13(10-8-11)17(15,16)14-12-5-3-2-4-6-12/h2-10,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLVCWODDMDGANW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40883218 | |

| Record name | Benzenesulfonamide, 4-methyl-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68-34-8 | |

| Record name | N-Phenyl-p-toluenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68-34-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Tosylaniline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24629 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Tosylaniline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2178 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonamide, 4-methyl-N-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonamide, 4-methyl-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Toluene-4-sulphonanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.622 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-TOLUENESULFONANILIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U2P2PZ5R29 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-methyl-N-phenylbenzenesulfonamide chemical properties

An In-Depth Technical Guide to the Chemical Properties of 4-methyl-N-phenylbenzenesulfonamide

Introduction

4-methyl-N-phenylbenzenesulfonamide, also known as p-toluenesulfonanilide, is an organic compound belonging to the sulfonamide class. The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the basis for a wide array of therapeutic agents, famously known as "sulfa drugs."[1] While this specific molecule is not an active drug itself, it serves as a crucial intermediate and a model compound for studying the physicochemical and structural properties of N-arylsulfonamides. Its derivatives are explored for a range of biological activities, including potential inhibition of enzymes like γ-secretase.[2] This guide provides a comprehensive overview of its chemical properties, structure, synthesis, and reactivity for researchers and professionals in chemical and pharmaceutical development.

Physicochemical and Structural Properties

4-methyl-N-phenylbenzenesulfonamide is a white, solid powder at room temperature.[3] Its core structure consists of a p-toluenesulfonyl group bonded to the nitrogen atom of an aniline molecule.

Caption: Chemical structure of 4-methyl-N-phenylbenzenesulfonamide.

Quantitative Data Summary

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₃NO₂S | [4] |

| Molecular Weight | 247.31 g/mol | [4] |

| Appearance | White powder/solid | [3] |

| Melting Point | 136 - 140 °C | [3] |

| Boiling Point | 221 °C @ 10 mmHg | [5] |

| Flash Point | 202 °C | [3] |

| Density | 1.358 g/cm³ | [3] |

| Water Solubility | 0.32 g/100 mL (25°C) | [3] |

Molecular Geometry and Crystallography

Single-crystal X-ray diffraction studies have provided detailed insights into the three-dimensional structure of 4-methyl-N-phenylbenzenesulfonamide. The molecule is not planar; a key feature is the significant tilt between the two aromatic rings, with a dihedral angle of 68.4°.[4][6] The molecule is bent at the sulfur atom, exhibiting a C—SO₂—NH—C torsion angle of -51.6°.[6] In the solid state, molecules form inversion dimers through intermolecular N—H⋯O hydrogen bonds, where the hydrogen on the sulfonamide nitrogen interacts with one of the sulfonyl oxygens of an adjacent molecule.[4][6] This hydrogen bonding is a critical factor in the crystal packing of arylsulfonamides.

Caption: Key structural parameters of 4-methyl-N-phenylbenzenesulfonamide.

Synthesis and Methodology

The most common and direct synthesis of 4-methyl-N-phenylbenzenesulfonamide involves the nucleophilic substitution reaction between 4-toluenesulfonyl chloride (tosyl chloride) and aniline.

Standard Laboratory Protocol

This protocol is a well-established method for synthesizing N-arylsulfonamides. The choice of a basic solvent like pyridine or the addition of a base is crucial for neutralizing the HCl byproduct, driving the reaction to completion.

-

Reaction Setup : Aniline (1.0 eq) is dissolved in a suitable solvent, such as benzene or pyridine, in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.[1]

-

Reagent Addition : A solution of 4-toluenesulfonyl chloride (1.0-1.1 eq) in the same solvent is added dropwise to the aniline solution with stirring.[1] The reaction is often performed at room temperature or with gentle heating.

-

Reaction and Workup : The mixture is heated under reflux for a period, typically 2 hours, to ensure the reaction goes to completion.[1] After cooling, the solvent is removed under reduced pressure.

-

Purification : The crude product is treated with water and a dilute NaOH solution to remove unreacted tosyl chloride and HCl.[1] The aqueous phase, containing the deprotonated sulfonamide salt, is separated and acidified with an acid like HCl, causing the purified product to precipitate.

-

Isolation : The solid 4-methyl-N-phenylbenzenesulfonamide is collected by filtration, washed with cold water, and dried. Recrystallization from a solvent like ethanol is performed to obtain a product of high purity.[7]

Recent advancements have focused on improving this process. Methodologies using a semi-miscible biphasic solvent system have been shown to increase yields, shorten reaction times, and simplify the workup procedure.[8] Other studies have explored the use of different metals or ultrasound to promote the N-sulfonylation reaction under mild conditions.[9]

Caption: General workflow for the synthesis of 4-methyl-N-phenylbenzenesulfonamide.

Reactivity and Chemical Behavior

The chemical reactivity of 4-methyl-N-phenylbenzenesulfonamide is centered around the sulfonamide linkage. The nitrogen atom is weakly nucleophilic due to the electron-withdrawing effects of the adjacent sulfonyl and phenyl groups.[2]

This property allows it to participate in further substitution reactions. For example, the primary amine derived from 4-methylbenzenesulfonamide can undergo benzylation via a nucleophilic substitution reaction.[2] Due to the weak nucleophilicity, these reactions often favor conditions that support an Sₙ1-like mechanism.[2]

Applications in Research and Development

The primary value of 4-methyl-N-phenylbenzenesulfonamide lies in its role as a building block for more complex molecules. The N-benzylbenzenesulfonamide moiety, which can be derived from this compound, is found in a variety of biologically significant molecules.[2] For instance, certain derivatives have been reported to exhibit inhibitory activity against γ-secretase, an enzyme implicated in Alzheimer's disease.[2]

Beyond pharmaceuticals, derivatives of this compound, such as 4-methyl-N-[4-(aniline)phenyl]benzenesulfonamide (TPPD), are used as antioxidants in the rubber industry to protect materials like polychloroprene (CR) from degradation due to oxygen and ozone.[10]

Safety and Handling

According to available Safety Data Sheets (SDS), 4-methyl-N-phenylbenzenesulfonamide is not classified as a hazardous substance or mixture.[11] However, standard laboratory precautions should always be observed.

-

Handling : Use in a well-ventilated area. Avoid formation of dust and aerosols.[12] Personal protective equipment, including gloves and safety glasses, should be worn.[12]

-

Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[12]

-

Incompatibilities : Avoid contact with strong oxidizing agents and strong bases.[5]

-

First Aid : In case of contact, rinse skin or eyes with plenty of water.[11] If inhaled, move to fresh air. If swallowed, rinse mouth with water.[11] Seek medical attention if symptoms persist.

References

-

Gowda, B. T., Foro, S., Nirmala, P. G., Terao, H., & Fuess, H. (2009). 4-Methyl-N-phenylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 6), o1219. [Link]

-

Stenfors, B. A. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. [Link]

-

Gowda, B. T., Foro, S., Nirmala, P. G., Terao, H., & Fuess, H. (2009). 4-Methyl-N-phenyl-benzene-sulfonamide. PubMed. [Link]

-

Stenfors, B. A., & Ngassa, F. N. (2021). The Synthesis and Crystallographic Characterization of 4-Methylbenzenesulfonamide Derivatives. European Journal of Chemistry, 12(2), 109-116. [Link]

-

Henan Longji Chemical Co., Ltd. (n.d.). 4-methyl-N-(4-(aniline)phenyl] benzene sulfonamide (TPPD). [Link]

-

ResearchGate. (n.d.). Comparative study on the synthesis of 4-methyl-N-phenyl-benzenesulfonamide with different metals in THF. [Link]

-

Nirmala, P. G., Gowda, B. T., Foro, S., & Fuess, H. (2009). 4-Methyl-N-(2-methylphenyl)benzenesulfonamide. ResearchGate. [Link]

-

PubChem. (n.d.). Benzenesulfonamide, 4-methyl-N-[2-(phenylethynyl)phenyl]-. [Link]

-

NIST. (n.d.). Benzenesulfonamide, 4-methyl-. NIST Chemistry WebBook. [Link]

-

Carl ROTH. (2024). Safety Data Sheet: Toluene-4-sulfonic acid monohydrate. [Link]

-

Elgemeie, G. H., et al. (2013). 4-Methyl-N-(4-methylphenylsulfonyl)-N-phenylbenzenesulfonamide. National Center for Biotechnology Information. [Link]

-

Fisher Scientific. (2010). Safety Data Sheet: p-Toluenesulfonamide. [Link]

-

PubChem. (n.d.). N,N'-1,4-Phenylenebis[4-methylbenzenesulfonamide]. [Link]

-

PubChem. (n.d.). 4-Methyl-N-(1-phenylethyl)benzenesulfonamide. [Link]

- Google Patents. (n.d.). Synthesis method of 4-[4-(methylsulfonyl)phenyl]-5-phenyl-2-(trifluoromethyl)-1H-imidazole.

-

Semantic Scholar. (n.d.). 4-Methyl-N-(4-nitrobenzoyl)benzenesulfonamide. [Link]

Sources

- 1. 4-Methyl-N-(4-methylphenylsulfonyl)-N-phenylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. par.nsf.gov [par.nsf.gov]

- 3. WERCS Studio - Application Error [assets.thermofisher.com]

- 4. 4-Methyl-N-phenyl-benzene-sulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. 4-Methyl-N-phenylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives | European Journal of Chemistry [eurjchem.com]

- 9. researchgate.net [researchgate.net]

- 10. 4-methyl-N-(4-(aniline)phenyl] benzene sulfonamide (TPPD) - 河南龙基化工有限公司 [m.hnljchem.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. chemicalbook.com [chemicalbook.com]

Technical Deep Dive: 4-methyl-N-phenylbenzenesulfonamide

Molecular Weight Determination, Synthetic Architecture, and Analytical Validation

Executive Summary

4-methyl-N-phenylbenzenesulfonamide (CAS: 68-34-8), often referred to as

This technical guide moves beyond basic physical constants to explore the causality of its formation, the fragmentation logic defining its mass spectral signature, and the step-by-step protocols required for its synthesis and validation in a drug development context.[1]

Part 1: Physicochemical Identity & Mass Architecture[1][2][3]

In drug development, "molecular weight" is not a static number; it is a context-dependent variable.[1][2][3] For bulk synthesis, we rely on the Average Molecular Weight .[1][2][3] For impurity profiling and metabolite identification, we rely on the Monoisotopic Mass .[2][3]

Core Data Table[1][2][3]

| Property | Value | Technical Context |

| IUPAC Name | 4-methyl-N-phenylbenzenesulfonamide | Primary identifier for regulatory filing.[1][2][3] |

| Molecular Formula | Basis for elemental analysis.[1] | |

| Average Molecular Weight | 247.31 g/mol | Used for molarity calculations and yield determination.[1][2][3] |

| Monoisotopic Mass | 247.0667 Da | The exact mass of the most abundant isotope ( |

| Melting Point | 134–138 °C | Crystalline solid (monoclinic plates); indicates high lattice energy.[1][2][3] |

| LogP (Octanol/Water) | ~2.9 | Moderately lipophilic; suggests good membrane permeability but potential solubility issues in aqueous media.[1][2][3] |

The Isotopic Signature

When analyzing this compound via Mass Spectrometry, the presence of Sulfur (

-

M Peak (100%): 247.07 Da[1]

-

M+1 Peak (~15%): 248.07 Da (driven by

)[1] -

M+2 Peak (~5%): 249.07 Da (driven by

)[1]

Expert Insight: In trace impurity analysis, ignoring the M+2 sulfur signature can lead to misidentification of the compound as a chlorinated impurity (which also has a specific isotopic pattern, though usually 3:1 ratio).

Part 2: Synthetic Pathway & Mechanism[1][2][4]

The synthesis of 4-methyl-N-phenylbenzenesulfonamide is a classic nucleophilic substitution at the sulfur center, specifically a sulfonylation of an amine .[1][2][3] This reaction dictates the impurity profile—specifically the presence of unreacted aniline (toxic) or bis-sulfonated byproducts.[1][2][3]

Reaction Logic[2][3][4][5][6]

-

Activation:

-Toluenesulfonyl chloride (TsCl) provides a highly electrophilic sulfur center.[1][2][3] -

Nucleophilic Attack: The lone pair on the aniline nitrogen attacks the sulfur.[1][2][3]

-

Elimination: Chloride is displaced, and a base (Pyridine or

) neutralizes the generated HCl to drive equilibrium forward.[1][2]

Visualization: Synthetic Mechanism

Figure 1: Mechanistic pathway for the sulfonylation of aniline.[1] The reaction is driven by the leaving group ability of the chloride ion.[3]

Validated Synthesis Protocol

Objective: Synthesis of 10g of 4-methyl-N-phenylbenzenesulfonamide.

-

Reagent Prep: Charge a 250 mL Round Bottom Flask (RBF) with Aniline (5.0 g, 53.7 mmol) and Pyridine (10 mL, acts as solvent and base).

-

Addition: Cool the solution to 0°C. Slowly add

-Toluenesulfonyl chloride (11.2 g, 59.0 mmol—1.1 equiv) portion-wise over 20 minutes. Why: Exothermic control prevents bis-sulfonylation.[1][2][3] -

Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor via TLC (30% EtOAc/Hexane).[1][2][3]

-

Quench: Pour the reaction mixture into 100 mL of ice-cold 1M HCl. Why: The acid protonates the excess pyridine, making it water-soluble and easy to remove.

-

Isolation: The product will precipitate as a pinkish/white solid.[1][2][3] Filter via Buchner funnel.[1][2][3][4]

-

Purification: Recrystallize from Ethanol/Water (3:1).

Part 3: Analytical Validation (Mass Spectrometry)

The molecular weight is confirmed not just by the parent ion, but by the fragmentation pattern.[2][3] Sulfonamides exhibit a characteristic cleavage of the S-N bond.[1][2][3]

Fragmentation Logic (ESI+)

In Electrospray Ionization (Positive Mode), the molecule protonates on the Nitrogen (

-

Primary Cleavage: The bond between the Sulfur and Nitrogen is relatively weak.[1][2][3]

-

Rearrangement: Sulfonamides often undergo

extrusion (loss of 64 Da) or cleavage to the sulfonyl cation (

Visualization: MS Fragmentation Pathway

Figure 2: Primary fragmentation pathways observed in ESI+ MS/MS analysis. The m/z 155 peak is diagnostic for the tosyl group.[3]

HRMS Validation Protocol

Objective: Confirm identity and purity (>99%) using LC-MS/MS.

-

Sample Prep: Dissolve 1 mg of purified product in 1 mL Acetonitrile (HPLC grade). Dilute 1:100 with 0.1% Formic Acid in water.

-

Instrumentation: Q-TOF or Orbitrap Mass Spectrometer.

-

Source Parameters:

-

Acceptance Criteria:

Part 4: Pharmaceutical Implications[1][2][3]

Lipophilicity & Solubility

With a LogP of ~2.9, 4-methyl-N-phenylbenzenesulfonamide sits in the "sweet spot" for oral bioavailability (Lipinski's Rule of 5).[1][2] However, this lipophilicity means it is practically insoluble in water (<0.5 mg/mL).[1]

-

Formulation Note: For biological assays, stock solutions must be prepared in DMSO or Ethanol before dilution into aqueous buffers.

Metabolic Stability

The sulfonamide bond is generally stable to hydrolysis.[1][2][3] However, the para-methyl group on the toluene ring is a metabolic soft spot.[1][2][3]

-

CYP450 Oxidation: The methyl group is prone to oxidation by CYP enzymes (specifically CYP2C9 or CYP3A4) to form the benzyl alcohol and subsequently the benzoic acid derivative.[1] This increases polarity and clearance.[1][2][3]

Impurity Profiling

In the synthesis of complex drugs (e.g., sulfonylureas or antivirals) where this scaffold is an intermediate:

-

Genotoxicity: While sulfonamides are generally not genotoxic, unreacted aniline (the starting material) is a known genotoxin.

-

Control Strategy: The molecular weight difference between the product (247) and aniline (93) allows for easy discrimination by HPLC-UV or MS.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2456, Benzenesulfonamide, 4-methyl-N-phenyl-. Retrieved from [Link][1][6][8]

-

Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry. Retrieved from [Link]

Sources

- 1. N-(4-Methylbenzylidene)-4-methylbenzenesulfonamide | C15H15NO2S | CID 9581574 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N,4-Dimethyl-N-phenylbenzenesulfonamide | C14H15NO2S | CID 220023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Benzenesulfonamide, 4-methyl-N-phenyl- | C13H13NO2S | CID 2456 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. A Facile Synthesis of 2-Aminobenzoxazoles and 2-Aminobenzimidazoles Using N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) as an Efficient Electrophilic Cyanating Agent [organic-chemistry.org]

- 6. 4-Methyl-N-(1-phenylethyl)benzenesulfonamide | C15H17NO2S | CID 563711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. CN106565549A - Method of synthesis of N-alkyl p-toluene sulfonamide - Google Patents [patents.google.com]

Technical Guide: Melting Point & Characterization of 4-Methyl-N-Phenylbenzenesulfonamide

The following technical guide details the physicochemical characterization, synthesis, and analytical validation of 4-methyl-N-phenylbenzenesulfonamide (CAS 68-34-8).

This document is structured for researchers requiring high-fidelity data for drug development scaffolds, organic synthesis intermediates, and crystallographic standards.

Executive Summary & Chemical Identity

4-methyl-N-phenylbenzenesulfonamide (also known as N-phenyl-p-toluenesulfonamide) is a sulfonamide derivative frequently employed as a crystalline reference standard and an intermediate in the synthesis of antifungals, dyes, and electro-optical materials.[1]

Its melting point is a critical quality attribute (CQA), serving as the primary indicator of purity during synthesis. Deviations from the thermodynamic melting point of 102 °C indicate the presence of specific impurities such as unreacted aniline or hydrolyzed p-toluenesulfonic acid.

Chemical Data Table

| Property | Value |

| IUPAC Name | 4-methyl-N-phenylbenzenesulfonamide |

| Common Synonyms | N-phenyl-p-toluenesulfonamide; p-Toluenesulfonanilide; Tosylaniline |

| CAS Registry Number | 68-34-8 |

| Molecular Formula | C₁₃H₁₃NO₂S |

| Molecular Weight | 247.31 g/mol |

| SMILES | CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2 |

| Appearance | White to off-white crystalline solid (needles or plates) |

Physicochemical Core: The Melting Point

The melting point of 4-methyl-N-phenylbenzenesulfonamide is distinct and sharp when pure.[1]

-

Primary Reference Value: 102 °C (Range: 101.0 – 103.0 °C) [1, 2].[1]

-

Thermodynamic Behavior: The compound exhibits a first-order endothermic phase transition.[1]

-

Common Misidentification: Databases occasionally conflate this compound with TPPD (4-methyl-N-[4-aminophenyl]benzenesulfonamide), which melts significantly higher (>135 °C).[1] Ensure your target lacks the para-amino substitution on the N-phenyl ring.[1]

Impurity Impact Analysis

The depression of the melting point follows the freezing point depression law. Common impurities from synthesis include:

-

Aniline (Starting Material): Liquid at room temperature; causes "oiling out" and significant MP depression.[1]

-

p-Toluenesulfonyl Chloride (Starting Material): Melts at ~67 °C; causes broadening of the melting range.[1]

-

p-Toluenesulfonic Acid (Hydrolysis Product): Highly hygroscopic; causes the solid to become tacky and lowers MP.[1]

Synthesis & Purification Protocol

To achieve the reference melting point of 102 °C, a controlled nucleophilic substitution reaction followed by selective recrystallization is required.

Reaction Logic (The "Why")

The synthesis relies on the nucleophilic attack of the aniline nitrogen on the sulfonyl sulfur of p-toluenesulfonyl chloride (TsCl). A base (typically pyridine or sodium carbonate) is essential to neutralize the HCl byproduct, driving the equilibrium forward and preventing the protonation of the aniline nucleophile.

Synthesis Workflow Diagram

The following diagram outlines the critical path from raw materials to the isolated crude solid.

Figure 1: Synthetic pathway for N-phenyl-p-toluenesulfonamide.

Validated Purification Protocol (Recrystallization)

Achieving the 102 °C melting point often requires recrystallization to remove the "homologue" impurities.

Solvent System: Ethanol (95%) or Ethanol/Water (9:1).[1]

Step-by-Step Procedure:

-

Dissolution: Place the crude solid in a flask. Add minimum boiling Ethanol (approx. 5-7 mL per gram of solid).[1]

-

Reflux: Heat to reflux until the solid completely dissolves. If insoluble particles remain (inorganic salts), filter while hot.

-

Nucleation: Remove from heat. Allow the solution to cool slowly to room temperature. Do not shock cool in ice immediately, as this traps impurities.

-

Crystallization: Once crystals form at room temperature, cool the flask to 0-4 °C to maximize yield.

-

Isolation: Filter the white needles/plates. Wash with cold (0 °C) ethanol.[1]

-

Drying: Dry in a vacuum oven at 40-50 °C for 4 hours. Note: Solvent inclusion can artificially lower the MP.

Analytical Validation

Trust but verify. A melting point apparatus is the first line of defense, but spectroscopic confirmation is required for rigorous E-E-A-T standards.

Differential Scanning Calorimetry (DSC)

For high-precision applications, DSC is superior to capillary melting point methods.[1]

-

Expected Thermogram: A sharp endothermic peak with an onset temperature of 102 °C .

-

Interpretation: A broad peak or a "pre-melt" shoulder indicates polymorphic impurities or solvent entrapment.

Spectroscopic Fingerprint

| Technique | Key Diagnostic Signals | Interpretation |

| FT-IR | 3200-3300 cm⁻¹ (Sharp) | N-H Stretch (Sulfonamide) |

| 1330-1350 cm⁻¹ (Strong) | Asymmetric SO₂ Stretch | |

| 1150-1170 cm⁻¹ (Strong) | Symmetric SO₂ Stretch | |

| 1H NMR | δ 2.3-2.4 ppm (Singlet, 3H) | Methyl group on Tolyl ring |

| (DMSO-d6) | δ 10.0-10.3 ppm (Broad, 1H) | Sulfonamide N-H proton |

| δ 7.0-7.8 ppm (Multiplet, 9H) | Aromatic protons (Tolyl + Phenyl) |

Analytical Logic Flow

Use this decision tree to validate your sample.

Figure 2: Quality control decision tree for sample validation.

References

-

National Institute of Standards and Technology (NIST). (n.d.).[1] Mass Spectrum and IR Data for Sulfonamide Derivatives. NIST Chemistry WebBook.[1][2] Retrieved from [Link][1]

-

PubChem. (2025).[1] 4-methyl-N-phenylbenzenesulfonamide (CID 2456).[1] National Library of Medicine. Retrieved from [Link][1]

Sources

Structural Elucidation and Quantitation of 4-Methyl-N-phenylbenzenesulfonamide via Mass Spectrometry

Executive Summary

This technical guide provides a rigorous framework for the analysis of 4-methyl-N-phenylbenzenesulfonamide (N-phenyl-p-toluenesulfonamide). While often viewed merely as a synthetic intermediate or a degradation product of complex sulfonamide drugs, this molecule serves as a critical model for understanding sulfonamide bond stability and rearrangement chemistry in the gas phase.

This document moves beyond standard operating procedures to explore the physics of ionization, the mechanistics of rearrangement, and the validation of quantitative workflows. It is designed for researchers requiring high-confidence structural identification and trace-level quantification in complex matrices.

Part 1: Molecular Architecture & Ionization Physics

To optimize mass spectrometry parameters, one must first understand the analyte's behavior under an electric field.

Molecule: 4-methyl-N-phenylbenzenesulfonamide

Formula:

The Polarity Duality

The sulfonamide moiety (

-

Basic Potential: The nitrogen lone pair can accept a proton (

), making Positive Electrospray Ionization (ESI+) viable. -

Acidic Potential: The electron-withdrawing sulfonyl group acidifies the N-H proton (

), facilitating deprotonation (

Expert Insight: Mode Selection

While ESI+ is the default for general screening, Negative Mode (ESI-) is often superior for this specific analyte for two reasons:

-

Selectivity: Fewer background matrix compounds ionize efficiently in negative mode compared to positive mode.

-

Stability: The deprotonated anion

(

Part 2: Fragmentation Mechanics (The Core)

Understanding how the molecule breaks apart is the only way to distinguish it from isobaric interferences. We will examine the two distinct pathways: the Standard Cleavage (Positive Mode) and the Rearrangement Anomaly (Negative Mode).

Positive Mode: The Tosyl Signature

In ESI+ (

-

Precursor:

248 -

Primary Fragment:

155 (Tosyl cation). This is the diagnostic "fingerprint" for any p-toluenesulfonamide. -

Secondary Fragment:

91 (Tropylium ion), resulting from the loss of

Negative Mode: The Sulfonamide Rearrangement

In ESI- (

The Mechanism:

-

Deprotonation: Formation of the anion at

246. -

Extrusion: The molecule ejects neutral

-

Cyclization: The remaining phenyl and tolyl rings undergo an inter-annular attack.

-

Loss: A loss of molecular hydrogen stabilizes the structure, forming a carbazolide-like anion (

Note: The formation of the radical species at m/z 155 in negative mode has also been observed, representing a rare violation of the "even-electron rule," likely driven by the high stability of the sulfonyl radical.

Visualization: Fragmentation Pathways

The following diagram maps the logic flow for structural confirmation.

Caption: Dual-polarity fragmentation map showing the direct cleavage in positive mode versus the rearrangement-cyclization pathway characteristic of negative mode analysis.

Part 3: Experimental Protocol (Method Development)

This protocol is designed for LC-MS/MS (Triple Quadrupole) quantification. It prioritizes the separation of the sulfonamide from potential matrix interferences.

Chromatographic Conditions

| Parameter | Specification | Rationale |

| Column | C18 (e.g., Agilent ZORBAX Eclipse Plus), 2.1 x 50mm, 1.8 µm | High surface area for retention of the hydrophobic tolyl/phenyl rings. |

| Mobile Phase A | 5 mM Ammonium Acetate (pH 4.5) | Buffer is required for ESI- stability; pH 4.5 suppresses silanol activity. |

| Mobile Phase B | Acetonitrile (LC-MS Grade) | Aprotic solvent ensures efficient desolvation. |

| Flow Rate | 0.4 mL/min | Optimal for electrospray stability in standard ESI sources. |

| Gradient | 0-1 min: 10% B; 1-6 min: 10%->90% B; 6-8 min: 90% B | Steep gradient prevents broadening of the hydrophobic analyte peak. |

Mass Spectrometry Parameters (Source Optimization)

-

Source: Electrospray Ionization (ESI)[3]

-

Polarity: Negative (Preferred for sensitivity) / Positive (Confirmatory)

-

Capillary Voltage: 3.0 kV (Neg) / 3.5 kV (Pos)

-

Desolvation Temp: 350°C (Ensure complete solvent evaporation to prevent adducts)

-

Cone Gas:

at 50 L/hr

MRM Transition Table (Quantification)

Use these transitions to build your acquisition method. The "Quantifier" is the most intense/stable; "Qualifier" confirms identity.

| Polarity | Precursor ( | Product ( | Collision Energy (eV) | Type | Mechanism |

| ESI (-) | 246.1 | 166.1 | 25 | Quantifier | |

| ESI (-) | 246.1 | 92.0 | 15 | Qualifier | Anilide formation |

| ESI (+) | 248.1 | 155.0 | 20 | Quantifier | Tosyl cation formation |

| ESI (+) | 248.1 | 91.0 | 35 | Qualifier | Tropylium formation |

Part 4: Validation & Troubleshooting

A robust method must be self-validating. Use the following criteria to ensure data integrity.

Linearity & Range

-

Target Range: 1 ng/mL to 1000 ng/mL.

-

Weighting:

weighting is mandatory. Sulfonamides often show heteroscedasticity (error variance increases with concentration). Unweighted regression will bias the low-end accuracy.

Matrix Effects (The "Hidden" Error)

Sulfonamides are prone to ion suppression in biological matrices (plasma, honey, tissue).

-

Diagnosis: Post-column infusion. Inject a blank matrix while continuously infusing the analyte. A dip in the baseline indicates suppression zones.

-

Solution: If suppression >20%, switch to Atmospheric Pressure Chemical Ionization (APCI) or improve sample cleanup using HLB (Hydrophilic-Lipophilic Balance) SPE cartridges.

Common Artifacts

-

Sodium Adducts (

): Common in Positive Mode if glassware is not LC-MS grade. These do not fragment well. Add 0.1% Formic acid to force protonation over sodiation. -

Dimerization (

): Occurs at high concentrations. If observed, dilute the sample 1:10.

References

-

NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 4-Methyl-N-phenylbenzenesulfonamide. NIST Chemistry WebBook, SRD 69. [Link]

-

Perlovich, G. L., et al. (2009). Crystal structure of 4-methyl-N-phenylbenzenesulfonamide. Acta Crystallographica Section E. [Link]

-

ResearchGate. (2019). Gas-Phase Fragmentations of Anions Derived from N-Phenyl Benzenesulfonamides. Journal of the American Society for Mass Spectrometry. [Link]

-

Agilent Technologies. (2021). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Application Note. [Link]

Sources

Advanced Quantum Chemical Protocols for Sulfonamide Drug Discovery

Executive Summary

Sulfonamides (

This guide details a rigorous quantum chemical (QC) workflow for characterizing sulfonamide derivatives. Unlike standard protocols, this methodology emphasizes dispersion-corrected Density Functional Theory (DFT) to account for the non-covalent interactions critical in protein-ligand binding, and solvation modeling to predict the correct tautomeric state under physiological conditions.

Theoretical Framework & Methodology Selection

The Failure of Standard B3LYP

While B3LYP is the "workhorse" of organic DFT, it lacks the physics to describe medium-range electron correlation (dispersion forces). For sulfonamides, which often rely on

-

Recommendation: Use wB97X-D or M06-2X . These range-separated hybrid functionals include empirical dispersion corrections, significantly improving the accuracy of barrier heights and non-covalent interaction energies [1].

Basis Set Selection

The sulfur atom is a hypervalent center in the sulfonyl group. Standard double-

-

Protocol Standard: 6-311++G(d,p) .[1][2][3]

-

Triple-

(6-311): Better description of valence orbitals. -

Diffuse functions (++): Critical for describing the anionic character of the deprotonated sulfonamide (common at physiological pH) and hydrogen bonding interactions.

-

Polarization (d,p): Essential for the anisotropic electron distribution in the

bonds.

-

Computational Workflow

The following diagram outlines the integrated workflow from 2D structure to bioactive conformation prediction.

Figure 1: Integrated QM/MM workflow for sulfonamide characterization. The process ensures that only thermodynamically stable, solvated conformers are used for downstream docking.

Detailed Experimental Protocols

Geometry Optimization & Tautomerism

Sulfonamides exhibit tautomerism between the amide (

Step-by-Step Protocol:

-

Input Generation: Construct both tautomers.

-

Optimization: Run optimization with the SMD solvation model (Water).

-

Software Syntax (Gaussian Example): #p opt freq wB97XD/6-311++G(d,p) scrf=(smd,solvent=water)

-

-

Validation: Ensure zero imaginary frequencies (NIMAG=0).

-

Energy Comparison: Calculate

. If

Global Reactivity Descriptors

To predict biological activity (QSAR), we calculate global reactivity descriptors derived from the Frontier Molecular Orbitals (FMO).

Formulas:

-

Chemical Hardness (

): -

Electrophilicity Index (

):

Data Presentation: The following table summarizes the descriptors calculated for a hypothetical Sulfamethoxazole derivative.

| Descriptor | Value (eV) | Biological Interpretation |

| -6.85 | Electron donating capability. Higher values imply easier oxidation (metabolic stability risk). | |

| -1.42 | Electron accepting capability. Lower values imply susceptibility to nucleophilic attack. | |

| Gap ( | 5.43 | Stability indicator. Large gaps indicate chemically hard, stable molecules. |

| Dipole ( | 4.8 Debye | Correlates with solubility and membrane permeability. |

Molecular Electrostatic Potential (MEP) Mapping

MEP maps are critical for identifying the binding mode of the sulfonamide nitrogen (acidic proton) to the Zinc ion in Carbonic Anhydrase.

Protocol:

-

Perform a single-point energy calculation on the optimized geometry.

-

Generate the cube file for electron density and electrostatic potential.

-

Visualization: Map the potential onto the 0.002 a.u. isodensity surface.[1]

-

Red Regions (Negative): Sulfonyl oxygens and the amide nitrogen (H-bond acceptors/metal coordination).

-

Blue Regions (Positive): Amide protons and aromatic ring edges (H-bond donors).

-

Spectroscopic Validation (Self-Validating System)

A robust computational model must reproduce experimental spectra. If the calculated IR or NMR spectra deviate significantly from experimental data, the geometry or functional choice is incorrect.

NMR Prediction (GIAO Method)

The Gauge-Independent Atomic Orbital (GIAO) method is the standard for calculating isotropic shielding tensors.

Workflow:

-

Optimization: Optimize geometry in DMSO (common NMR solvent) using the SMD model.

-

NMR Calculation: #p nmr=giao wB97XD/6-311++G(d,p) scrf=(smd,solvent=dmso)

-

Scaling: Convert isotropic shielding (

) to chemical shift (

UV-Vis (TD-DFT)

Sulfonamides absorb in the UV region. To predict

-

Use TD-DFT (Time-Dependent DFT) with the CAM-B3LYP functional.

-

Reasoning: CAM-B3LYP is a long-range corrected functional that fixes the charge-transfer breakdown often seen in standard B3LYP for push-pull systems (like p-aminobenzenesulfonamides) [2].

-

-

Calculate at least 10 excited states (nstates=10) to capture the full spectrum.

Biological Interaction Pathway

The mechanism of action often involves the deprotonation of the sulfonamide to form an anion, which coordinates with the active site metal (e.g.,

Figure 2: Mechanism of action for Sulfonamide Carbonic Anhydrase Inhibitors. The QC calculations of the anionic species are crucial for accurate docking scores.

References

-

Chai, J.-D., & Head-Gordon, M. (2008). Long-range corrected hybrid density functionals with damped atom–atom dispersion corrections. Physical Chemistry Chemical Physics, 10(44), 6615–6620. Link

-

Yanai, T., Tew, D. P., & Handy, N. C. (2004). A new hybrid exchange–correlation functional using the Coulomb-attenuating method (CAM-B3LYP). Chemical Physics Letters, 393(1-3), 51–57. Link

-

Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. Journal of Physical Chemistry B, 113(18), 6378–6396. Link

-

Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168–181. Link

Sources

Methodological & Application

Application Note & Protocol: Synthesis and Characterization of N-(4-methylbenzyl)-4-methylbenzenesulfonamide

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive technical guide for the synthesis of N-(4-methylbenzyl)-4-methylbenzenesulfonamide through the reaction of 4-methylbenzylamine with p-toluenesulfonyl chloride. The sulfonamide functional group is a cornerstone in medicinal chemistry, and this protocol offers a robust and reproducible method for its formation. This guide delves into the underlying reaction mechanism, provides detailed, field-proven experimental protocols, outlines critical safety considerations, and details analytical methods for the characterization of the final product. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot the synthesis effectively.

Scientific Background and Mechanism

The formation of N-(4-methylbenzyl)-4-methylbenzenesulfonamide is a classic example of nucleophilic acyl substitution at a sulfonyl group. In this reaction, the nucleophilic nitrogen atom of 4-methylbenzylamine attacks the electrophilic sulfur atom of p-toluenesulfonyl chloride (TsCl).[1][2] The tosyl group (Ts) is an excellent protecting group for amines due to its stability and the acidic nature of the resulting sulfonamide proton under certain conditions.[3]

The reaction proceeds as follows:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen of 4-methylbenzylamine attacks the sulfur atom of p-toluenesulfonyl chloride.

-

Chloride Displacement: The chloride ion, a good leaving group, is displaced, forming a protonated sulfonamide intermediate.

-

Deprotonation: A base, such as pyridine or triethylamine, is crucial to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards product formation.[1][4]

The overall reaction is illustrated below:

CH₃C₆H₄CH₂NH₂ + CH₃C₆H₄SO₂Cl → CH₃C₆H₄CH₂NHSO₂C₆H₄CH₃ + HCl

The resulting sulfonamide, N-(4-methylbenzyl)-4-methylbenzenesulfonamide, is a stable compound with applications in various areas of organic synthesis and as a scaffold in drug discovery.[5][6]

Experimental Protocol: Synthesis of N-(4-methylbenzyl)-4-methylbenzenesulfonamide

This protocol is designed for the efficient and high-yield synthesis of the target sulfonamide.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Purity |

| 4-Methylbenzylamine | C₈H₁₁N | 121.18 | 0.75 mL (5.90 mmol) | ≥98% |

| p-Toluenesulfonyl chloride (TsCl) | C₇H₇ClO₂S | 190.65 | 1.00 g (5.25 mmol) | ≥98% |

| Pyridine | C₅H₅N | 79.10 | 0.48 mL (5.90 mmol) | Anhydrous, ≥99.8% |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 25 mL | Anhydrous, ≥99.8% |

| 5 M Hydrochloric Acid (HCl) | HCl | 36.46 | As needed | |

| Deionized Water | H₂O | 18.02 | As needed | |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed |

Equipment

-

100 mL round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen inlet/outlet

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Step-by-Step Synthesis Protocol

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-methylbenzylamine (0.75 mL, 5.90 mmol) and pyridine (0.48 mL, 5.90 mmol). Dissolve the mixture in 10 mL of degassed dichloromethane under a nitrogen atmosphere.[1]

-

Addition of p-Toluenesulfonyl Chloride: In a separate beaker, dissolve p-toluenesulfonyl chloride (1.00 g, 5.25 mmol) in 10 mL of dichloromethane. Transfer this solution to a dropping funnel.

-

Reaction Execution: Add the p-toluenesulfonyl chloride solution dropwise to the stirring mixture of 4-methylbenzylamine and pyridine at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 24 hours under a nitrogen atmosphere.[1] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 1:1 ethyl acetate:hexanes).

-

Work-up:

-

Once the reaction is complete, acidify the mixture with 5 M HCl.

-

Dilute the mixture with 15 mL of dichloromethane and transfer it to a separatory funnel.

-

Wash the organic phase with deionized water.

-

Combine the aqueous layers and back-extract with dichloromethane (10 mL).[1]

-

-

Drying and Concentration: Combine all organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol) or by column chromatography on silica gel to obtain the pure N-(4-methylbenzyl)-4-methylbenzenesulfonamide.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of N-(4-methylbenzyl)-4-methylbenzenesulfonamide.

Safety and Handling

p-Toluenesulfonyl chloride (TsCl):

-

Hazards: Causes severe skin burns and eye damage.[7][8] It is corrosive and reacts with water to produce toxic and corrosive fumes, including hydrogen chloride.[9]

-

Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7][8] Avoid inhalation of dust and contact with skin and eyes.[7] Store in a dry, well-closed container away from moisture.[9]

4-Methylbenzylamine:

-

Hazards: Corrosive and can cause skin and eye irritation. Harmful if swallowed or inhaled.

-

Precautions: Use in a fume hood and wear appropriate PPE. Avoid contact with skin, eyes, and clothing.

Pyridine:

-

Hazards: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.

-

Precautions: Handle in a fume hood away from ignition sources. Wear appropriate PPE.

Dichloromethane (DCM):

-

Hazards: Suspected of causing cancer. Causes skin and serious eye irritation. May cause drowsiness or dizziness.

-

Precautions: Use in a well-ventilated area, preferably a fume hood. Wear appropriate PPE.

Product Characterization

The identity and purity of the synthesized N-(4-methylbenzyl)-4-methylbenzenesulfonamide should be confirmed by standard analytical techniques.

Spectroscopic Data

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum will provide characteristic signals for the aromatic protons of both the benzyl and tosyl groups, the methylene protons of the benzyl group, the methyl protons of both groups, and the N-H proton of the sulfonamide.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for all unique carbon atoms in the molecule, confirming the carbon framework.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

-

Infrared Spectroscopy (IR): The IR spectrum will show characteristic absorption bands for the N-H bond, S=O stretching of the sulfonyl group, and C-H bonds of the aromatic rings.

Physical Properties

-

Melting Point: The melting point of the purified product should be determined and compared to literature values. A sharp melting point range is indicative of high purity.

-

Crystallography: For an unambiguous structural determination, single-crystal X-ray diffraction can be performed.[1]

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low or no product yield | Incomplete reaction | Extend the reaction time and continue to monitor by TLC. Ensure reagents are of high purity and anhydrous conditions are maintained. |

| Degradation of p-toluenesulfonyl chloride | Use fresh or properly stored TsCl. It is sensitive to moisture. | |

| Presence of starting material in the final product | Insufficient amount of p-toluenesulfonyl chloride | Use a slight excess of TsCl if necessary. |

| Inefficient stirring | Ensure vigorous stirring throughout the reaction to maintain a homogeneous mixture. | |

| Formation of multiple products | Side reactions | Control the reaction temperature. Ensure slow, dropwise addition of TsCl. |

Conclusion

The reaction of 4-methylbenzylamine with p-toluenesulfonyl chloride is a reliable and efficient method for the synthesis of N-(4-methylbenzyl)-4-methylbenzenesulfonamide. By following the detailed protocol and adhering to the safety precautions outlined in this application note, researchers can consistently obtain a high yield of the desired product. Proper characterization is essential to confirm the structure and purity of the synthesized compound, which is a valuable building block in medicinal chemistry and organic synthesis.

References

- Benchchem. (n.d.). An In-depth Technical Guide to Boc and Tosyl Protecting Groups in Organic Synthesis.

- Wikipedia. (n.d.). Tosyl group.

- Coste, A., Couty, F., & Evano, G. (2010). Methyl 2-(N-Benzyl-4-Methylphenylsulfonamido)-2-Phenylacetate. Organic Syntheses, 87, 231.

- Stenfors, B. A., & Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249.

- Benchchem. (n.d.). N-p-Tosylglycine: A Robust Protecting Group for Amines in Organic Synthesis.

- Ngassa, F. N., Stenfors, B. A., & Veltman, D. J. (2019). Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 11), 1665–1668.

- Stenfors, B. A., & Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. ResearchGate.

- Benchchem. (n.d.). Technical Guide: Synthesis and Spectral Analysis of N,N-diallyl-4-methylbenzenesulfonamide.

- Sigma-Aldrich. (2013). Safety Data Sheet.

- Thermo Fisher Scientific. (2015). SAFETY DATA SHEET.

- Organic Syntheses. (n.d.). Procedure.

- Patel, et al. (2018). Synthesis of Sulfonamides. As cited in Ngassa, F. N., Stenfors, B. A., & Veltman, D. J. (2019). Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 11), 1665–1668.

- Royal Society of Chemistry. (n.d.). N-benzyl-N,4-dimethylbenzenesulfonamide (3a).

- Organic Synthesis. (n.d.). Alcohol to Tosylate using Tosyl Cl, base.

- Thermo Fisher Scientific. (2015). SAFETY DATA SHEET.

- Cole-Parmer. (n.d.). Material Safety Data Sheet - p-Toluenesulfonyl chloride.

- ILO and WHO. (2021). ICSC 1762 - p-TOLUENESULFONYL CHLORIDE.

- ChemicalBook. (n.d.). N,N-Diethyl-4-methylbenzenesulfonamide(649-15-0) 1H NMR spectrum.

- MDPI. (n.d.). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities.

- SVKM IOP. (2023). Synthetic applications of p-toluenesulfonyl chloride: A recent update.

- Wikipedia. (n.d.). 4-Toluenesulfonyl chloride.

- de Boer, Th. J., & Backer, H. J. (n.d.). p. 943 - Organic Syntheses Procedure.

Sources

- 1. Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Tosyl group - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. par.nsf.gov [par.nsf.gov]

- 6. researchgate.net [researchgate.net]

- 7. westliberty.edu [westliberty.edu]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. ICSC 1762 - p-TOLUENESULFONYL CHLORIDE [chemicalsafety.ilo.org]

Application Notes and Protocols: 4-methyl-N-phenylbenzenesulfonamide in Organic Synthesis

Introduction

4-methyl-N-phenylbenzenesulfonamide, also known as N-phenyl-p-toluenesulfonamide or PTSA, is a versatile organic compound with the chemical formula C₁₃H₁₃NO₂S. Structurally, it is a sulfonamide derived from p-toluenesulfonyl chloride and aniline.[1] This compound serves as a valuable building block and reagent in modern organic synthesis, primarily recognized for its role in the construction of carbon-nitrogen (C-N) bonds, a fundamental transformation in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[2][3] This guide provides an in-depth look at its applications, featuring detailed protocols and mechanistic insights for researchers in organic synthesis and drug development.

Key Applications in Organic Synthesis

The primary utility of 4-methyl-N-phenylbenzenesulfonamide lies in its application in palladium-catalyzed cross-coupling reactions, specifically the Buchwald-Hartwig amination.[4][5] This reaction enables the formation of C-N bonds by coupling amines with aryl halides. Furthermore, the tosyl group can function as a protecting group for amines, which can be subsequently removed under specific conditions.[6][7]

Precursor for N-Arylation in Buchwald-Hartwig Amination

4-methyl-N-phenylbenzenesulfonamide can be deprotonated to form a nucleophile that readily participates in palladium-catalyzed C-N cross-coupling reactions with aryl halides (bromides, chlorides) and triflates.[8][9] This methodology is particularly useful for the synthesis of triarylamines, which are important structural motifs in materials for electronics and pharmaceuticals.[10][11]

Mechanistic Rationale

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:

-

Oxidative Addition: The palladium(0) catalyst oxidatively adds to the aryl halide (Ar-X) to form a palladium(II) intermediate.

-

Coordination and Deprotonation: The sulfonamide coordinates to the palladium(II) complex, and a base facilitates the deprotonation of the N-H bond.

-

Reductive Elimination: The resulting palladium(II) amido complex undergoes reductive elimination to form the desired C-N bond and regenerate the palladium(0) catalyst.

The choice of ligand on the palladium catalyst is crucial for the efficiency of the reaction, with bulky, electron-rich phosphine ligands generally providing the best results.[12]

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Protocol: Synthesis of a Triarylamine Derivative

This protocol describes a general procedure for the palladium-catalyzed N-arylation of 4-methyl-N-phenylbenzenesulfonamide with an aryl bromide.

Materials:

-

4-methyl-N-phenylbenzenesulfonamide

-

Aryl bromide

-

Palladium(II) acetate (Pd(OAc)₂)

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

-

Cesium carbonate (Cs₂CO₃)

-

Anhydrous toluene

-

Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

-

To an oven-dried Schlenk flask, add 4-methyl-N-phenylbenzenesulfonamide (1.2 mmol), aryl bromide (1.0 mmol), cesium carbonate (1.4 mmol), palladium(II) acetate (0.02 mmol), and Xantphos (0.04 mmol).

-

Evacuate and backfill the flask with argon or nitrogen three times.

-

Add anhydrous toluene (5 mL) via syringe.

-

Heat the reaction mixture to 110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-4-methyl-N-phenylbenzenesulfonamide.

Data Summary: Scope of the N-Arylation Reaction

| Aryl Bromide | Yield (%) |

| 4-Bromotoluene | 92 |

| 4-Bromoanisole | 88 |

| 1-Bromo-4-fluorobenzene | 85 |

| 2-Bromopyridine | 75 |

Yields are representative and may vary based on specific reaction conditions and substrate.

The Tosyl Group as a Protecting Group

The p-toluenesulfonyl (tosyl) group is a robust protecting group for amines due to its stability to a wide range of reaction conditions. The resulting sulfonamide is stable to both acidic and basic conditions, as well as many oxidizing and reducing agents.

Deprotection of the Tosyl Group

While stable, the tosyl group can be removed when necessary. Several methods exist for the deprotection of N-tosyl amides, though some can be harsh.[13] Milder, more selective methods are often preferred, especially in the synthesis of complex molecules.

Common Deprotection Methods:

-

Reductive Cleavage: Using strong reducing agents like sodium in liquid ammonia or samarium diiodide can effectively cleave the N-S bond.[7][13]

-

Electrochemical Detosylation: This method offers a mild and efficient way to remove the tosyl group under neutral conditions, avoiding the use of harsh reagents.[6][14]

Protocol: Reductive Detosylation using Samarium Diiodide

This protocol outlines a mild procedure for the deprotection of a primary N-(p-toluenesulfonyl) amide.[7]

Materials:

-

N-tosyl amide

-

Samarium(II) iodide (SmI₂) solution in THF (0.1 M)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous methanol

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium thiosulfate solution

Procedure:

-

Dissolve the N-tosyl amide (1.0 mmol) in anhydrous THF (10 mL) in a flame-dried flask under an inert atmosphere.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Add anhydrous methanol (4.0 mmol).

-

Slowly add the 0.1 M solution of samarium(II) iodide in THF via syringe until the characteristic deep blue color persists.

-

Stir the reaction at -78 °C for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with saturated aqueous sodium thiosulfate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude amine by flash column chromatography or distillation.

Caption: Workflow for reductive detosylation.

Safety and Handling

4-methyl-N-phenylbenzenesulfonamide is a stable solid at room temperature. However, as with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Operations should be carried out in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the manufacturer.

Conclusion

4-methyl-N-phenylbenzenesulfonamide is a highly valuable reagent in organic synthesis, offering a reliable route to complex amine-containing molecules through palladium-catalyzed C-N bond formation. Its role as a precursor in the Buchwald-Hartwig amination and the utility of the tosyl group as a robust amine protecting group underscore its importance in the synthetic chemist's toolkit. The protocols and mechanistic insights provided in this guide are intended to facilitate its effective use in research and development settings.

References

- Synthesis and Applications of N-Methylbenzamide. ChemicalBook. (2024-03-25).

- Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry. (2020). [URL not directly applicable]

- Hg cathode-free electrochemical detosylation of N,N-disubstituted p-toluenesulfonamides: mild, efficient, and selective removal of N-tosyl group. ResearchGate. (2010-01). [URL: https://www.researchgate.net/publication/231179679_Hg_cathode-free_electrochemical_detosylation_of_NN-disubstituted_p-toluenesulfonamides_mild_efficient_and_selective_removal_of_N-tosyl_group]

- A comparative study on the synthesis of 4-methyl-N-phenyl-benzenesulfonamide with different metals in THF. ResearchGate. (2014-01). [URL: https://www.researchgate.net/figure/A-comparative-study-on-the-synthesis-of-4-methyl-N-phenyl-benzenesulfonamide-with_fig1_283090708]

- 4-Methyl-N-phenyl-benzene-sulfonamide. PubMed. (2011). [URL: https://pubmed.ncbi.nlm.nih.gov/22095982/]

- 4-Methyl-N-(4-methylphenylsulfonyl)-N-phenylbenzenesulfonamide. National Institutes of Health. (2014). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4186105/]

- Solvent-Free Mechanochemical Deprotection of N-Boc Group. Scientific Research Publishing. (2017). Note: This source discusses p-toluenesulfonic acid, a related compound, in deprotection. [URL: https://www.scirp.org/html/14-2302377_76931.htm]

- p-Toluenesulfonamides. Organic Chemistry Portal. (2006). [URL: https://www.organic-chemistry.org/protectivegroups/amino/p-toluenesulfonamides.htm]

- Synthesis of unsymmetrically substituted triarylamines via acceptorless dehydrogenative aromatization using a Pd/C and p-toluenesulfonic acid hybrid relay catalyst. National Institutes of Health. (2020). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7198115/]

- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. (2010). [URL: https://pubs.acs.org/doi/10.1021/cr100016]

- Mild Electrochemical Deprotection of N-Phenylsulfonyl N-Substituted Amines Derived from (R)-Phenylglycinol. ResearchGate. (2018-01). [URL: https://www.researchgate.

- Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. National Institutes of Health. (2023). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10298711/]

- Synthesis of unsymmetrically substituted triarylamines via acceptorless dehydrogenative aromatization using a Pd/C and p-toluenesulfonic acid hybrid relay catalyst. ResearchGate. (2020-03-25). [URL: https://www.researchgate.

- Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines. Google Patents. (2009). [URL: https://patents.google.

- Pd-catalyzed C-N coupling of vinylbromides and sulfonimidamides: A facile synthesis of N′-vinylsulfonimidamides. ResearchGate. (2018-01). [URL: https://www.researchgate.

- AdBippyPhos Promotes Pd-Catalyzed C–N Coupling Between Weakly Nucleophilic Sulfonamides and Heteroaryl Halides. Semantic Scholar. (2019). [URL: https://www.semanticscholar.org/paper/AdBippyPhos-Promotes-Pd-Catalyzed-C%E2%80%93N-Coupling-Weakly-Carrow-Baker/7d6a54f24c30c007119156b823e59714871a3641]

- Catalytic Enantioselective Synthesis of N-C Axially Chiral N-(2,6-Disubstituted-phenyl)sulfonamides through Chiral Pd-Catalyzed N-Allylation. MDPI. (2022). [URL: https://www.mdpi.com/1420-3049/27/22/7841]

- Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. MDPI. (2022). [URL: https://www.mdpi.com/1420-3049/27/10/3067]

- Generating Active “L-Pd(0)” via Neutral or Cationic π-Allylpalladium Complexes Featuring Biaryl/Bipyrazolylphosphines: Synthetic, Mechanistic, and Structure–Activity Studies in Challenging Cross-Coupling Reactions. ACS Publications. (2015). [URL: https://pubs.acs.org/doi/10.1021/jo502852v]

- Polyaromatic amines. Part 2. Synthesis of 4,4′,4″-tris(N-aryl-N-phenylamino)triphenylamine, N,N-bis[4-(N-aryl-N-phenylamino)phenyl]tolylamine and N,N,N′,N′-tetraaryl-o-phenylenediamine. [Source not fully available]

- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. (2018). [URL: https://www.organic-chemistry.org/namedreactions/buchwald-hartwig-reaction.shtm]

- Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. National Institutes of Health. (2011). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3057422/]

- Buchwald-Hartwig Amination. Chemistry LibreTexts. (2023). [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/24%3A_Organometallic_Chemistry/24.

- Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. ResearchGate. (2011-01). [URL: https://www.researchgate.

- Buchwald–Hartwig amination. Wikipedia. (2023). [URL: https://en.wikipedia.

Sources

- 1. 4-Methyl-N-phenyl-benzene-sulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4-Methyl-N-(4-methylphenylsulfonyl)-N-phenylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. p-Toluenesulfonamides [organic-chemistry.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 10. Synthesis of unsymmetrically substituted triarylamines via acceptorless dehydrogenative aromatization using a Pd/C and p-toluenesulfonic acid hybrid relay catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Polyaromatic amines. Part 2. Synthesis of 4,4′,4″-tris(N-aryl-N-phenylamino)triphenylamine, N,N-bis[4-(N-aryl-N-phenylamino)phenyl]tolylamine and N,N,N′,N′-tetraaryl-o-phenylenediamine derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. US20090306391A1 - Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

applications of 4-methyl-N-phenylbenzenesulfonamide in rubber manufacturing

Application Note: 4-Methyl-N-phenylbenzenesulfonamide in Rubber Manufacturing

Executive Summary

4-Methyl-N-phenylbenzenesulfonamide (CAS: 68-34-8), also known as

This guide details the mechanism of action, specific compounding protocols, and performance evaluation metrics for researchers utilizing this compound to optimize rubber formulations.[1]

Chemical Identity & Properties

| Property | Specification | Relevance to Rubber Compounding |

| IUPAC Name | 4-methyl- | -- |

| CAS Number | 68-34-8 | Verification key for regulatory compliance.[1][2] |

| Molecular Weight | 247.31 g/mol | Determines dosage (phr) relative to molar volume.[1][2] |

| Physical State | White Crystalline Solid | Acts as a solid filler at room temp; melts/disperses during mixing.[1][2] |

| Melting Point | 100–104 °C | Critical: Must be processed above this temp for full dispersion.[1][2] |

| Solubility | Soluble in acetone, ethanol; Insoluble in water | Compatible with polar rubber matrices (NBR, CR).[1] |

Mechanism of Action: Selective Plasticization

The efficacy of 4-methyl-N-phenylbenzenesulfonamide stems from its sulfonamide group (

-

Intermolecular Shielding (Plasticization): Upon melting during the mixing phase (

), the molecules intercalate between polymer chains.[1][2] The aromatic rings provide steric bulk, increasing free volume , while the sulfonamide moiety disrupts strong dipole-dipole interactions between polymer segments (e.g., acrylonitrile groups in NBR).[1] -

Viscosity Modification: It acts as an internal lubricant, significantly reducing Mooney viscosity.[1][2] This improves flow rates in injection molding and reduces nerve (elastic memory) in calendering operations.[2]

Visualizing the Mechanism

Figure 1: Mechanism of sulfonamide plasticization in polar elastomer matrices.[1][2]

Application Protocol: Compounding & Processing

Target Application: High-Performance NBR (Nitrile Butadiene Rubber) Seal or Hose.[1][2] Objective: Improve extrusion flow and surface finish without sacrificing heat resistance (unlike volatile liquid plasticizers).

Formulation Guidelines

-

Synergy: Works well with ester plasticizers (e.g., DOS, DOA) to balance low-temperature flexibility.[1]

Step-by-Step Compounding Protocol

Equipment: Internal Mixer (Banbury type) and Two-Roll Mill.[1][2]

Step 1: Masterbatch Preparation (Internal Mixer) [1][2]

-

Set Temperature: Pre-heat mixer to 60°C . Rotor speed: 60 RPM.[1][2]

-

Polymer Addition (Time 0:00): Add NBR rubber. Chew for 1 minute.

-

Filler & Activator (Time 1:00): Add Carbon Black (e.g., N550), Zinc Oxide, and Stearic Acid.[1]

-

Plasticizer Incorporation (Time 2:30):

-

Discharge (Time 5:00): Drop batch when temp reaches 120–130°C .

Step 2: Curative Addition (Two-Roll Mill)

-

Cooling: Allow masterbatch to cool to < 70°C.

-

Milling: Band the rubber on the mill.

-

Addition: Add Sulfur and Accelerators (e.g., CBS, TMTD).

-

Sheet Off: Sheet out for testing or downstream processing (calendering).

Processing Workflow Diagram

Figure 2: Compounding workflow ensuring proper melting and dispersion of the solid sulfonamide.[1][2]

Performance Evaluation & Validation

To validate the efficacy of the additive, run the following standardized tests comparing a control (no sulfonamide) vs. the trial batch.

| Test Parameter | Standard | Expected Outcome with Additive | Mechanism |

| Mooney Viscosity | ASTM D1646 | Decrease (e.g., -5 to -10 MU) | Internal lubrication reduces chain friction.[1][2] |

| Scorch Time ( | ASTM D2084 | Slight Increase (Delayed cure) | Acidic nature of sulfonamides may slightly retard sulfenamide accelerators.[1][2] |

| Tensile Strength | ASTM D412 | Neutral / Slight Decrease | Plasticization dilutes the polymer network density. |

| Elongation at Break | ASTM D412 | Increase | Enhanced chain mobility allows greater stretch.[1][2] |

| Green Strength | Internal | Increase | Solid nature at room temp reinforces uncured matrix.[2] |

Safety & Handling (Toxicology)

-

Hazard Classification: GHS Warning. Causes serious eye irritation (H319).[1][2][4] May cause long-lasting harmful effects to aquatic life (H413).[1][2][4]

-

PPE: Wear safety glasses and dust mask (N95) during weighing and mixer charging to prevent inhalation of fine powder.[2]

-

Regulatory: Verify status on TSCA (USA) and REACH (EU) before scaling up.[1][2] Unlike some liquid sulfonamides, this solid variant generally has lower volatility, reducing inhalation risks during high-temp processing.[1][2]

References

-

PubChem. (2025).[1][2][4] 4-Methyl-N-phenylbenzenesulfonamide Compound Summary. National Library of Medicine.[2] Link[1][2]

-

Nordmann. (2025).[1][2][5] The Variety of Plasticizers in Rubber: An Overview. Nordmann Global News. Link

-

Dick, J. S. (2001).[1][2] Rubber Technology: Compounding and Testing for Performance. Hanser Publishers.[1][2] (Standard text for compounding protocols).

-

SpecialChem. (2025). Adhesion Promoters and Plasticizers in Rubber. SpecialChem Universal Selector. Link

-

Vertex Chemical Search. (2026).[1][2] Safety Data Sheet: N-phenyl-p-toluenesulfonamide. (Data derived from GHS classification results).

Sources

- 1. N-Isopropyl-N'-phenyl-1,4-phenylenediamine - Wikipedia [en.wikipedia.org]

- 2. 4-Methyl-N-(1-phenylethyl)benzenesulfonamide | C15H17NO2S | CID 563711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scribd.com [scribd.com]

- 4. N,N'-1,4-Phenylenebis[4-methylbenzenesulfonamide] | C20H20N2O4S2 | CID 98695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. The variety of plasticizers in rubber: An overview - News - News & Events - nordmann.global [nordmann.global]

4-methyl-N-phenylbenzenesulfonamide as an antioxidant in synthetic rubber

Application Note: 4-methyl-N-phenylbenzenesulfonamide as a Functional Stabilizer in Synthetic Rubber

Part 1: Executive Summary & Technical Distinction

Core Directive: This guide addresses the application of 4-methyl-N-phenylbenzenesulfonamide (CAS: 68-34-8), also known as

Critical Technical Alert (Nomenclature & Function): It is vital for the researcher to distinguish between two structurally related compounds used in rubber compounding:

-

The Subject Compound (CAS 68-34-8):

-phenyl-p-toluenesulfonamide. Primarily acts as a plasticizer and processing aid with secondary heat-stabilizing properties. -

The Primary Antioxidant (CAS 100-93-6):

-phenyl-

Application Focus: This protocol focuses on the subject compound (CAS 68-34-8) as a Synergistic Processing Stabilizer . While not a primary radical scavenger like 6PPD, its inclusion in synthetic rubber (SBR, NBR, CR) significantly extends service life by:

-

Reducing Shear-Induced Degradation: Lowering viscosity during high-shear mixing, preventing polymer chain scission before the part is even cured.

-

Improving Dispersion: Acting as a compatibilizer for primary antioxidants, ensuring uniform protection.

-

Heat Stability: Providing high thermal resistance compared to volatile ester plasticizers.

Part 2: Scientific Integrity & Mechanism (E-E-A-T)

Mechanism of Action: The "Processing-Stability" Paradigm

Unlike amine antioxidants that donate hydrogen to peroxy radicals (

-

Intermolecular Lubrication (Plasticization): The sulfonamide group (

) forms weak hydrogen bonds with polar centers in the rubber matrix (e.g., the acrylonitrile group in NBR or the styrene rings in SBR). This increases free volume, reducing the glass transition temperature ( -

Shear Heat Mitigation: During internal mixing (Banbury), temperatures can spike >140°C. This heat + mechanical shear generates macro-radicals (

). By reducing viscosity, this compound minimizes the mechanical energy converted to heat, preserving the polymer's molecular weight. -

Synergistic Activation: It acts as a solvent for solid antioxidants (like IPPD or 6PPD), which often bloom to the surface. By keeping these active agents solubilized within the matrix, it prolongs the oxidative resistance of the vulcanizate.

Chemical Structure & Pathway Visualization

Figure 1: Mechanistic pathway distinguishing the subject compound's role in reducing shear-heat initiation of radicals versus the direct scavenging role of TPPD.

Part 3: Experimental Protocols

Protocol A: Compounding for Oxidative Stability Assessment

Objective: Evaluate the efficacy of 4-methyl-N-phenylbenzenesulfonamide as a stabilizer in Acrylonitrile Butadiene Rubber (NBR).

Materials:

-

Polymer: NBR (33% ACN content).

-

Stabilizer: 4-methyl-N-phenylbenzenesulfonamide (Purity >98%).[5]